
Detralex
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S 5682 is a purified flavonoid fraction composed of 90% diosmin 7-rhamnoglucoside and 10% hesperidin 7-rhamnoglucosid. Chemical name matches: detralex methotrexate. S 5682 has anti-oedematous effect anti-inflammatory properties.
科学研究应用
Pharmacological Profile
Detralex exerts its therapeutic effects through several mechanisms:
- Venotonic Action : Enhances venous tone and reduces venous distensibility.
- Anti-inflammatory Effects : Decreases inflammation markers and improves lymphatic drainage.
- Endothelial Protection : Exhibits protective effects on endothelial cells, reducing oxidative stress.
Treatment of Chronic Venous Insufficiency
This compound is primarily indicated for the management of symptoms associated with CVI. Clinical studies demonstrate significant improvements in symptoms such as leg heaviness, pain, and edema.
- Study Findings :
- A multicenter study showed that after 6 months of treatment with this compound, patients experienced a statistically significant reduction in leg volume and improvement in quality of life metrics (Visual Analog Scale and Chronic Venous Insufficiency Quality of Life Questionnaire) .
- In a cohort of patients with severe CVI, this compound administration resulted in symptom relief in the majority of cases, indicating good tolerability and efficacy .
Post-Sclerotherapy Support
This compound has been evaluated as an adjunct therapy following sclerotherapy for varicose veins.
- Results :
Treatment of Edema
This compound is effective in managing edema associated with various conditions, including post-surgical recovery.
- Observational Studies :
Case Study 1: Efficacy in Chronic Venous Disease
A longitudinal study involving 253 patients with CEAP class C3 to C4 reported:
- Leg Volume Reduction : Average decrease of 121 cm³ after 6 months.
- Symptom Improvement : Significant reductions in pain and discomfort levels were noted .
Case Study 2: Endothelial Dysfunction Correction
In a controlled animal study investigating endothelial dysfunction induced by L-NAME:
- Findings : this compound significantly improved endothelial function and reduced platelet aggregation, indicating its potential role in vascular health .
Data Tables
属性
CAS 编号 |
111804-73-0 |
---|---|
分子式 |
C56H66O30 |
分子量 |
1219.1 g/mol |
IUPAC 名称 |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C28H34O15.C28H32O15/c2*1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3;3-8,10,19,21-30,32-37H,9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27+,28+;10-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m00/s1 |
InChI 键 |
UPZXYHXBFVZRHQ-RSZBNIDCSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O.CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O.C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O.CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
外观 |
Solid powder |
Key on ui other cas no. |
111804-73-0 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
S 5682; Arvenum 500; Capiven; Detralex; S-5682; S5682; Venitol; detralex methotrexate; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。